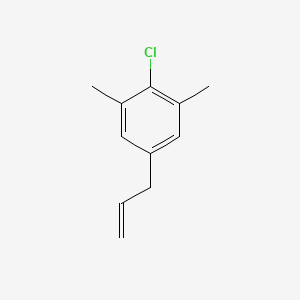

3-(4-Chloro-3,5-dimethylphenyl)-1-propene

Description

3-(4-Chloro-3,5-dimethylphenyl)-1-propene is an organic compound characterized by the presence of a chloro-substituted aromatic ring and a propene group

Properties

IUPAC Name |

2-chloro-1,3-dimethyl-5-prop-2-enylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13Cl/c1-4-5-10-6-8(2)11(12)9(3)7-10/h4,6-7H,1,5H2,2-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYYMLXVMTJQUDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1Cl)C)CC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13Cl | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chloro-3,5-dimethylphenyl)-1-propene typically involves the alkylation of 4-chloro-3,5-dimethylphenol with an appropriate allylating agent. One common method is the reaction of 4-chloro-3,5-dimethylphenol with allyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetone or dimethylformamide at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The final product is typically purified through distillation or recrystallization to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chloro-3,5-dimethylphenyl)-1-propene can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or aldehydes.

Reduction: Reduction reactions can convert the propene group to a propane group.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.

Substitution: Nucleophilic substitution reactions typically use reagents like sodium azide or thiourea.

Major Products Formed

Oxidation: Epoxides or aldehydes.

Reduction: 3-(4-Chloro-3,5-dimethylphenyl)propane.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-Chloro-3,5-dimethylphenyl)-1-propene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial properties.

Medicine: Explored for its potential use in drug development due to its unique chemical structure.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Chloro-3,5-dimethylphenyl)-1-propene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

4-Chloro-3,5-dimethylphenol: A related compound with similar structural features but lacking the propene group.

3,5-Dimethylphenol: Another similar compound without the chloro and propene groups.

Uniqueness

3-(4-Chloro-3,5-dimethylphenyl)-1-propene is unique due to the presence of both the chloro and propene groups, which confer distinct chemical and biological properties

Biological Activity

3-(4-Chloro-3,5-dimethylphenyl)-1-propene is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and comparative analysis with similar compounds.

This compound is characterized by its unique structure, which includes a chloro group and a propene moiety. The synthesis typically involves chlorination processes that yield the desired compound through various organic reactions. The presence of the chloro group is significant as it can facilitate interactions with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity . Studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent. For instance, preliminary investigations reveal that this compound demonstrates effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for further development in treating infections.

The mechanism of action involves the compound's ability to bind to specific enzymes or receptors within microbial cells. This binding can alter enzymatic activity or receptor function, leading to decreased viability of the pathogens. The chloro group is particularly important as it may form covalent bonds with nucleophilic sites on proteins, enhancing the compound's biological efficacy.

Comparative Analysis

| Compound Name | Structure Characteristics | Biological Activity | Unique Features |

|---|---|---|---|

| This compound | Chloro group and propene moiety | Antimicrobial | Effective against a broad range of bacteria |

| 4-Chloro-3,5-dimethylphenol | Lacks propene group | Antimicrobial | Commonly used as a biocide |

| 3,5-Dimethylphenol | No chloro or propene groups | Limited antimicrobial activity | Less effective than chlorinated derivatives |

The table above highlights the distinct characteristics and biological activities of related compounds. The presence of both chloro and propene groups in this compound contributes to its unique profile compared to other phenolic compounds.

Case Studies

In a recent study investigating the antiproliferative effects of related compounds against cancer cell lines, this compound was included among several derivatives evaluated for their potential as anticancer agents. The results indicated that this compound exhibited significant cytotoxicity against HeLa cells with an IC50 value comparable to established chemotherapeutic agents .

Future Directions

Given its promising biological activity, further research is warranted to explore:

- Mechanistic Studies : Understanding the detailed pathways through which this compound exerts its effects.

- Formulation Development : Investigating suitable formulations for enhanced bioavailability and targeted delivery.

- Clinical Trials : Assessing safety and efficacy in clinical settings to establish therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.